Product packaging for 9H-Purine-9-ethanamine, 6-amino-(Cat. No.:CAS No. 40293-19-4)

9H-Purine-9-ethanamine, 6-amino-

Cat. No.: B1277519
CAS No.: 40293-19-4
M. Wt: 178.2 g/mol
InChI Key: WWGYBDUMTIQRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9H-Purine-9-ethanamine, 6-amino- is a chemically significant purine derivative with the molecular formula C7H10N6 and CAS registry number 5248632 . This specialized compound belongs to the purine family, a class of heterocyclic aromatic organic compounds that serve as fundamental scaffolds in nucleic acid chemistry and medicinal chemistry research. The structural features of this molecule include a purine core system with a 6-amino substitution pattern and a 9-ethanamine side chain, which contributes to its specific physicochemical properties and biological interactions. While specific mechanistic studies on this exact compound are limited in public literature, research on closely related 9-substituted purine analogs provides insight into its potential research applications and biological activity. Structural analogs such as 9-Ethyladenine have been identified as partially effective inhibitors of APRT (adenine phosphoribosyltransferase) , suggesting potential research applications in purine metabolism studies. Furthermore, related 9H-Purine-9-ethanol derivatives with 6-amino substitutions demonstrate significant applications in pharmaceutical development, particularly as key intermediates in the synthesis of antiviral medications including tenofovir alafenamide fumarate . These structural analogs have also been utilized in the development of antibiotics, anticoagulants, immunosuppressants, and anti-inflammatory drugs . The compound presents valuable opportunities for researchers investigating nucleoside analog development, enzyme inhibition mechanisms, and metabolic pathway regulation. Its structural features make it particularly suitable for medicinal chemistry programs focused on optimizing purine-based therapeutic candidates, as well as for biochemical studies exploring purine metabolism and signaling pathways. This product is supplied as a solid material with characteristic purine derivative properties. Researchers should note that this compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Proper laboratory safety protocols should be followed when handling this material, including the use of appropriate personal protective equipment and engineering controls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N6 B1277519 9H-Purine-9-ethanamine, 6-amino- CAS No. 40293-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-aminoethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGYBDUMTIQRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193300
Record name 9H-Purine-9-ethanamine, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40293-19-4
Record name 9H-Purine-9-ethanamine, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040293194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-9-ethanamine, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 9h Purine 9 Ethanamine, 6 Amino and Its Diverse Analogs

Foundational Synthesis of the 9H-Purine-9-ethanamine, 6-amino- Core

The synthesis of the 9H-Purine-9-ethanamine, 6-amino- core involves a multi-step process that begins with the preparation of functionalized precursors and culminates in the assembly of the purine (B94841) ring system.

Precursor Preparation and Functionalization Techniques

The journey towards the synthesis of the target molecule often commences with commercially available and simpler starting materials that are then functionalized. A common precursor is 2-amino-6-chloropurine, which can be subjected to various reactions to introduce the desired ethanamine side chain. scielo.org.mx For instance, alkylation of a protected purine derivative with a suitable haloalkylamine or a protected version thereof is a frequently employed strategy.

Another approach involves the use of pyrimidine (B1678525) derivatives as starting points. For example, 4,6-dichloro-5-nitropyrimidine (B16160) can be sequentially reacted to build the imidazole (B134444) portion of the purine ring and introduce the ethanamine side chain. nih.gov

Methods for Purine Ring System Assembly

The construction of the purine ring system can be achieved through several established methods. One of the most common is the Traube purine synthesis, which involves the condensation of a pyrimidine with a one-carbon unit donor. For instance, a 4,5-diaminopyrimidine (B145471) can be cyclized with reagents like formic acid or triethyl orthoformate to form the purine ring.

Alternatively, the synthesis can start from an imidazole precursor. 5-Amino-1-aryl-1H-imidazole-4-carbonitriles can be converted into 9-aryl-6-aminopurines through reaction with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia (B1221849). researchgate.net This highlights the versatility of starting from either the pyrimidine or imidazole ring to construct the final purine scaffold. The de novo synthesis of purine nucleotides in biological systems also provides insights, where the purine ring is assembled atom-by-atom on a ribose phosphate (B84403) backbone. utah.edu

Approaches for Structural Diversification of 9H-Purine-9-ethanamine, 6-amino- Analogs

The therapeutic potential of purine analogs can be enhanced by introducing structural modifications at various positions of the 9H-Purine-9-ethanamine, 6-amino- scaffold.

Modifications at the Purine Ring Positions (e.g., C2, C8)

The C2 and C8 positions of the purine ring are prime targets for modification to explore structure-activity relationships.

C2 Position: The C2 position can be functionalized to introduce a variety of substituents. For example, starting with 2-amino-6-chloropurine, the 2-amino group can be retained or modified. scielo.org.mx The presence of a free amino group at the C2 position can influence the reactivity and biological activity of the resulting compounds. mdpi.com

C8 Position: The C8 position is also amenable to a range of chemical modifications. Direct C-H activation has emerged as a powerful tool for the functionalization of this position. mdpi.comresearchgate.net This can include arylation, alkenylation, and alkylation reactions. mdpi.comnih.gov For instance, palladium-catalyzed direct C8-H arylation of 9-N-benzyladenine with aryl halides has been reported. researchgate.net Similarly, C8-alkenylation can be achieved using alkenyl bromides. mdpi.comresearchgate.net These modifications can introduce significant structural diversity and have been shown to impact the biological properties of the purine analogs. nih.gov

Derivatization of the Ethanamine Side Chain

The ethanamine side chain offers another handle for structural diversification. The terminal amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide array of substituents. This allows for the fine-tuning of the physicochemical properties of the analogs, such as their solubility and ability to interact with biological targets.

Strategies for Substitutions on the 6-Amino Group

The 6-amino group of the adenine (B156593) core is crucial for its biological activity and is a key point for modification. Nucleophilic aromatic substitution reactions on 6-chloropurine (B14466) derivatives are a common strategy to introduce diverse substituents at this position. nih.gov This allows for the synthesis of a library of N6-substituted purine analogs. For example, reacting 6-chloropurine derivatives with various amines can yield a range of N6-substituted compounds. scielo.org.mx The nature of the substituent at the 6-amino position can significantly influence the biological profile of the resulting molecule. scielo.org.mx

Below is an interactive table summarizing some of the key compounds and their synthetic relevance:

Compound NameCAS NumberMolecular FormulaRole in Synthesis
9H-Purine-9-ethanamine, 6-amino-52486-32-3C7H10N6Target Core Structure
2-Amino-6-chloropurine10310-21-1C5H4ClN5Precursor
4,6-Dichloro-5-nitropyrimidine4316-95-4C4HCl2N3O2Pyrimidine-based Precursor
5-Amino-1-phenyl-1H-imidazole-4-carbonitrileNot AvailableC10H8N4Imidazole-based Precursor
6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineNot AvailableC22H19ClN4OIntermediate for C8-substituted analogs
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol14047-28-0C8H11N5OAnalog with modified side chain
6-Amino-9-butyl-9H-purine-8-thiol521308-65-6C9H13N5SAnalog with C8 modification
6-Amino-N-methyl-9H-purine-9-carboxamide64442-29-1C7H8N6OAnalog with N9 modification
6-Amino-9H-purin-2-ol3373-53-3C5H5N5OAnalog with C2 modification

Advanced Synthetic Methodologies and Scalability Considerations for 9H-Purine-9-ethanamine, 6-amino- Derivatives

The efficient construction of the purine scaffold and the introduction of diverse substituents, particularly at the N9 position, are central challenges in the synthesis of 9H-Purine-9-ethanamine, 6-amino- derivatives. Modern synthetic chemistry offers several powerful tools to address these challenges, including solid-phase synthesis, microwave-assisted reactions, and flow chemistry, which collectively enhance throughput, yield, and scalability.

Solid-Phase Synthesis (SPS)

Solid-phase synthesis has emerged as a highly effective strategy for the combinatorial creation of purine libraries. google.com This methodology involves anchoring a starting material to a solid support (resin) and performing sequential chemical reactions. A key advantage of SPS is the simplification of the purification process, as excess reagents and by-products can be washed away, leaving the desired intermediate attached to the resin.

One documented approach involves the use of polymer-supported α-amino acids as the foundational element to introduce the N9-substituent. nih.gov The synthesis proceeds through a series of steps, as detailed in the table below, culminating in the release of the target purine derivative from the solid support in high purity and good yield. nih.gov This method is particularly well-suited for generating a diverse array of analogs by varying the initial amino acid, the amines used for substitution, and the aldehydes for the final cyclization. google.comnih.gov

Table 1: Key Steps in Solid-Phase Synthesis of N9-Substituted Purine Derivatives Adapted from findings on polymer-supported synthesis of purine derivatives. google.comnih.gov

StepDescriptionKey ReagentsPurpose
1. AnchoringAn Fmoc-protected α-amino acid is attached to a solid support resin.Fmoc-α-amino acids, Polymer ResinProvides the foundation for the N9-substituent and enables solid-phase methodology.
2. DeprotectionThe Fmoc protecting group is removed from the amine.Piperidine in DMFPrepares the amine for the subsequent arylation step.
3. ArylationThe polymer-supported amine is reacted with a dihalonitropyrimidine.e.g., 4,6-dichloro-5-nitropyrimidineForms the pyrimidine precursor of the purine ring.
4. AminationThe second halogen on the pyrimidine ring is displaced with various amines.Various primary or secondary aminesIntroduces diversity at what will become the C6 position of the purine.
5. ReductionThe nitro group on the pyrimidine ring is reduced to an amino group.e.g., Sodium dithionitePrepares the molecule for the final cyclization step to form the imidazole ring.
6. CyclizationThe imidazole portion of the purine ring is formed by reacting the diamine with an aldehyde.Various aldehydesCompletes the purine scaffold.
7. CleavageThe final purine derivative is cleaved from the solid support.e.g., Trifluoroacetic acid (TFA)Releases the purified target compound into solution.

Microwave-Assisted Synthesis

Microwave irradiation has become an indispensable tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours or days to mere minutes. nih.govmdpi.com This acceleration is due to the efficient and direct heating of the solvent and reactants. In the context of purine synthesis, microwave heating has been successfully applied to the cyclization step, a process that can be sluggish under conventional heating. nih.gov For instance, the formation of the purine scaffold from pyrimidine intermediates has been shown to proceed in as little as 30 minutes with microwave assistance, compared to over 72 hours using traditional reflux conditions. nih.gov This rapid, high-yielding approach is highly advantageous for both library synthesis and process optimization for scale-up.

Flow Chemistry

For large-scale and industrial production, continuous flow chemistry offers significant advantages over traditional batch processing. azolifesciences.com In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur. This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govnih.gov

The synthesis of active pharmaceutical ingredients and key building blocks is increasingly transitioning to flow-based systems. nih.gov While specific flow syntheses for 9H-Purine-9-ethanamine, 6-amino- are not extensively documented, the principles are directly applicable. A scalable synthesis could involve:

Continuous formation of a key intermediate , such as an N9-substituted 6-chloropurine, in a flow reactor.

In-line amination , where the intermediate stream is mixed with a stream of ammonia or an amine solution in a subsequent reactor to form the 6-amino- derivative. rsc.org

Integrated purification , where the product stream passes through continuous crystallization or chromatography units to isolate the final compound.

This approach minimizes manual handling, reduces waste, and allows for on-demand manufacturing, making it a cornerstone of modern, scalable chemical production. rsc.org

Table 2: Comparison of Advanced Synthetic Methodologies for Purine Derivatives

MethodologyPrimary AdvantageBest Suited ForScalability Considerations
Solid-Phase Synthesis (SPS)High-throughput synthesis of diverse analogs; simplified purification. google.comLibrary generation for drug discovery.Scalable to a certain extent, but large-scale production can be limited by resin capacity and cost.
Microwave-Assisted SynthesisDrastic reduction in reaction times; improved yields. nih.govRapid reaction optimization and small- to medium-scale batch synthesis.Batch microwave reactors are available for kilogram-scale production; can be combined with flow for process intensification.
Flow ChemistrySuperior process control, enhanced safety, and continuous production. azolifesciences.comnih.govLarge-scale, industrial manufacturing.Highly scalable by extending operational time or using larger reactors; ideal for on-demand production. rsc.org

Molecular Mechanisms of Action of 9h Purine 9 Ethanamine, 6 Amino Derivatives

Elucidation of Molecular Target Engagement

The biological effects of 9H-Purine-9-ethanamine, 6-amino- derivatives are initiated by their binding to specific molecular targets, primarily proteins and nucleic acids. The identification and characterization of these interactions are crucial for understanding their mechanism of action.

Identification of Specific Protein and Nucleic Acid Binding Partners

Derivatives of 9H-Purine-9-ethanamine, 6-amino- have been shown to interact with a variety of protein targets, most notably protein kinases and G-protein coupled receptors (GPCRs).

A number of derivatives have been identified as potent inhibitors of protein kinases . For instance, a series of 2,9-disubstituted-6-morpholino purine (B94841) derivatives have been reported as potent and selective inhibitors of phosphatidylinositol-3-kinase (PI3K) isoforms, with one compound exhibiting an IC50 of 11 nM for PI3Kα. mdpi.com Another study identified 9-cyclohexyladenine (B1202056) as a competitive inhibitor of human erythrocyte membrane phosphatidylinositol 4-kinase, with an apparent Ki value of 3.7 µM. nih.gov Furthermore, bisubstrate inhibitors incorporating an adenosine (B11128) mimetic moiety have been designed to target protein kinases of the PIM family with low-nanomolar potency. nih.gov The antiproliferative activity of some 6-morpholino and 6-amino-9-sulfonylpurine derivatives has been linked to their effects on Akt, a key kinase in cell survival pathways. nih.gov

Adenosine receptors , which are GPCRs, are another major class of targets for 6-amino purine derivatives. 9-Ethyladenine (B1664709) derivatives have been developed as antagonists for human A1, A2A, and A3 adenosine receptors. nih.gov

Beyond kinases and GPCRs, some derivatives have been shown to interact with other protein systems. For example, 9-cinnamyl-9H-purine derivatives have been identified as inhibitors of the TLR4/MyD88/NF-κB signaling pathway by disrupting the TLR4–MyD88 protein interaction. nih.govnih.gov

In addition to proteins, certain purine derivatives can bind to specific nucleic acid structures. There is growing evidence that these compounds can target and stabilize G-quadruplex DNA , a non-canonical secondary structure found in telomeric regions and oncogene promoters. nih.govnih.gov A synthetic peptide based on the Pur-alpha protein, which binds to guanine-rich sequences, has been shown to bind to G-quadruplex structures in the C9orf72 gene, which is implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). nih.gov

Biophysical Characterization of Ligand-Target Interactions

The interaction between 9H-Purine-9-ethanamine, 6-amino- derivatives and their molecular targets can be quantified using various biophysical techniques. These methods provide valuable data on binding affinity, kinetics, and thermodynamics.

Binding affinities are commonly expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki or KD). For example, the 9-cinnamyl-9H-purine derivative, 5e, was found to inhibit nitric oxide production in LPS-induced macrophages with an IC50 of 6.4 µM. nih.govnih.gov In the context of adenosine receptor antagonism, 9-ethyl-8-phenyl-9H-adenine displayed a Ki of 10 nM for the A1 receptor, while 9-ethyl-8-phenylethynyl-9H-adenine had a Ki of 600 nM for the A3 receptor. nih.gov For PIM-1 kinase, a bisubstrate inhibitor showed a KD value of 1.8 nM. nih.gov

Single-molecule force spectroscopy is a powerful tool to characterize the binding of small molecules to DNA, providing insights into different binding modes such as major and minor groove binding and intercalation. nih.gov While this technique has been described for DNA-binding molecules in general, specific thermodynamic data (e.g., ΔH, ΔS) for the binding of 9H-Purine-9-ethanamine, 6-amino- derivatives to their targets are not extensively reported in the reviewed literature.

Modulatory Effects on Enzyme Activity

A primary mechanism through which 9H-Purine-9-ethanamine, 6-amino- derivatives exert their biological effects is by modulating the activity of key enzymes. This modulation can occur through either inhibition or activation, often involving specific kinetic and binding mechanisms.

Inhibition and Activation Kinetics of Relevant Enzymes

The inhibitory potency of these purine derivatives against various enzymes is a key determinant of their pharmacological profile. As mentioned, 9-cyclohexyladenine competitively inhibits phosphatidylinositol 4-kinase with a Ki of 3.7 µM. nih.gov For the inhibition of PI3Kα, a 2,9-disubstituted-6-morpholino purine derivative was identified with an IC50 of 11 nM. mdpi.com

The table below summarizes the inhibitory activities of selected 9H-Purine-9-ethanamine, 6-amino- derivatives against their target enzymes.

Derivative ClassTarget EnzymeInhibition DataReference
9-Cinnamyl-9H-purinesNitric Oxide Synthase (indirect)IC50 = 6.4 µM (for compound 5e) nih.govnih.gov
9-CyclohexyladeninePhosphatidylinositol 4-KinaseKi = 3.7 µM nih.gov
2,9-Disubstituted-6-morpholino purinesPI3KαIC50 = 11 nM mdpi.com
9-Ethyladenine derivativesAdenosine Deaminase (potential)Not specified nih.gov

It is important to note that detailed kinetic analyses, including the determination of Michaelis-Menten constants (Km) and maximal velocities (Vmax) in the presence and absence of inhibitors, are not always available in the literature for these compounds. nih.gov

Allosteric and Orthosteric Binding Mechanisms

Enzyme inhibitors can bind to either the active site (orthosteric binding) or a secondary site (allosteric binding), leading to different modes of inhibition. nih.gov

Orthosteric inhibition is exemplified by competitive inhibitors that directly compete with the natural substrate for binding to the active site. The inhibition of phosphatidylinositol 4-kinase by 9-cyclohexyladenine, which is competitive with respect to ATP, is a clear example of orthosteric binding. nih.gov

Allosteric modulation , on the other hand, involves binding to a site distinct from the active site, which induces a conformational change in the enzyme that alters its activity. While the concept of allosteric modulation of purine receptors is well-established, specific examples directly pertaining to 9H-Purine-9-ethanamine, 6-amino- derivatives are not extensively detailed in the reviewed literature. nih.gov The disruption of the TLR4-MyD88 protein-protein interaction by a 9-cinnamyl-9H-purine derivative could be considered a form of allosteric modulation of the signaling complex. nih.govnih.gov

Receptor Pharmacology and Signal Transduction Pathways

The interaction of 9H-Purine-9-ethanamine, 6-amino- derivatives with cell surface receptors, particularly GPCRs, can trigger or block downstream signal transduction pathways, leading to a wide range of cellular responses.

As antagonists of adenosine receptors , these derivatives can block the signaling cascades initiated by the endogenous ligand, adenosine. For example, by antagonizing the A2A receptor, these compounds can modulate downstream pathways in the context of glioblastoma. nih.gov

The inhibition of the TLR4/MyD88/NF-κB signaling pathway by 9-cinnamyl-9H-purine derivatives has significant implications for inflammation. nih.govnih.gov By preventing the interaction between TLR4 and its adaptor protein MyD88, these compounds block the downstream activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression. nih.govnih.gov This leads to a reduction in the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). nih.govnih.gov

Furthermore, certain 6-amino-9-sulfonylpurine derivatives have been shown to induce apoptosis in leukemia cells. nih.gov The proposed mechanism involves the intrinsic mitochondrial pathway, as evidenced by the increased expression of caspase 3 and cytochrome c. nih.gov These derivatives were also found to increase the expression of Akt and carbonic anhydrase IX (CA IX), suggesting an activation of the Akt/HIF pathway . nih.gov Some N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives are proposed to act as inhibitors of DNA biosynthesis, thereby affecting cell cycle progression. nih.gov

The table below provides an overview of the signal transduction pathways modulated by these purine derivatives.

Derivative ClassModulated PathwayDownstream EffectsReference
9-Cinnamyl-9H-purinesTLR4/MyD88/NF-κBDecreased production of NO and pro-inflammatory cytokines nih.govnih.gov
6-Amino-9-sulfonylpurinesIntrinsic Apoptosis PathwayIncreased expression of caspase 3 and cytochrome c nih.gov
6-Amino-9-sulfonylpurinesAkt/HIF PathwayIncreased expression of Akt and CA IX nih.gov
N-(Purin-6-yl)aminopolymethylene carboxylic acidsDNA BiosynthesisInhibition of cell cycle progression nih.gov

Agonistic, Antagonistic, and Inverse Agonistic Profiles

Derivatives of 9H-Purine-9-ethanamine, 6-amino- exhibit a range of activities at the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). mdpi.com The nature of this interaction—whether it is agonistic (receptor-activating) or antagonistic (receptor-blocking)—is determined by the compound's specific chemical structure.

Research has shown that the adenine (B156593) core is a versatile template for developing receptor antagonists. nih.gov By modifying the 2- and 8-positions of a 9-ethyladenine scaffold, researchers have created compounds with high affinity and selectivity for different AR subtypes. nih.gov For instance, 9-ethyl-8-phenyl-9H-adenine was identified as a potent A1 antagonist, while 8-ethoxy-9-ethyladenine showed selectivity for the A2A receptor. nih.gov These findings highlight that even subtle changes to the purine structure can dramatically shift the pharmacological profile from an agonist to a selective antagonist. The affinity of these compounds is typically quantified by their inhibition constant (Ki), determined through radioligand binding assays. nih.gov

The general structural distinction is that agonists often require a ribose-like moiety that interacts with specific hydrophilic residues in the receptor's transmembrane domains, while antagonists may bind in the same general region but lack the specific interactions needed to induce the conformational change required for receptor activation. nih.gov

Binding Affinities (Ki) of N9-Substituted Adenine Derivatives at Human Adenosine Receptors
CompoundReceptor TargetActivity ProfileBinding Affinity (Ki, nM)Cell LineReference
9-ethyl-8-phenyl-9H-adenineA1Antagonist14CHO nih.gov
6-(1-butylamino)-9-ethyl-8-phenyl-9H-purineA1Antagonist10CHO nih.gov
8-ethoxy-9-ethyladenineA2AAntagonist100CHO nih.gov
9-ethyl-8-phenylethynyl-9H-adenineA3Antagonist11CHO nih.gov

Downstream Cellular Signaling Cascade Perturbations

Upon binding, these derivatives perturb the downstream signaling cascades associated with their target receptor. Adenosine receptors couple to different G proteins: A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov Conversely, A2A and A2B receptors couple to Gs proteins, which activate adenylyl cyclase and increase cAMP production. mdpi.comnih.gov

Therefore, an agonist at the A1 receptor would be expected to decrease cAMP, while an antagonist would block adenosine from causing this decrease. For example, studies on A1 receptor activation in the periaqueductal grey (PAG) region of the brain show that agonists inhibit synaptic transmission partly by suppressing the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. nih.gov This demonstrates a direct link between receptor activation by a purine derivative and the modulation of a key intracellular signaling cascade. PKA, when activated by cAMP, can phosphorylate numerous proteins involved in processes like neurotransmitter release, thereby altering cellular function. nih.gov

Perturbations of Cellular Regulatory Networks

The initial receptor-mediated signals propagate through the cell, leading to broader changes in complex regulatory networks that govern cellular behavior, including gene expression and protein interactions.

Effects on Gene Expression and Transcriptional Control

Alterations in signaling pathways, such as the cAMP/PKA pathway, can ultimately impact gene expression. Transcription factors like CREB (cAMP response element-binding protein) are direct targets of PKA. Once phosphorylated, these factors can enter the nucleus and bind to specific DNA sequences, initiating or repressing the transcription of target genes.

While direct studies on 9H-Purine-9-ethanamine, 6-amino- are limited, related purine derivatives have been shown to impact cellular processes that are heavily reliant on transcriptional control. For instance, certain novel 9-cinnamyl-9H-purine derivatives were found to act as inhibitors of the TLR4/MyD88/NF-κB signaling pathway. nih.gov The transcription factor NF-κB is a master regulator of inflammatory gene expression. By disrupting the protein-protein interaction between TLR4 and MyD88, these compounds prevent the downstream activation of NF-κB, thereby suppressing the expression of inflammatory genes. nih.gov This illustrates how purine derivatives can exert precise control over transcriptional networks by targeting key nodes in the signaling pathways that lead to them. The study of gene regulatory networks (GRNs) reveals that such perturbations can have widespread effects, as these networks are often modular and hierarchical. nih.govbiorxiv.org

Effects of Purine Derivatives on Cellular Signaling and Gene Expression
Compound ClassTarget PathwayMechanismDownstream EffectReference
A1 Adenosine Receptor AgonistsAdenylyl Cyclase-cAMP-PKAInhibition of adenylyl cyclase via Gi protein coupling.Decreased PKA activity and reduced neurotransmitter release. nih.gov
9-cinnamyl-9H-purine DerivativesTLR4/MyD88/NF-κBDisruption of TLR4-MyD88 protein interaction.Suppression of NF-κB activation and reduced inflammatory gene expression. nih.gov

Modulation of Protein-Protein Interaction Networks

The function of cellular machinery relies on a complex web of protein-protein interactions (PPIs). Purine derivatives can modulate these networks either directly, by binding at the interface of two proteins, or indirectly, by activating a receptor that initiates a signaling cascade leading to changes in PPIs.

The primary mechanism for 9H-Purine-9-ethanamine, 6-amino- derivatives is the indirect modulation of PPIs following receptor engagement. For example, GPCR activation is itself a PPI modulation event. The binding of an agonist like an adenosine derivative to an adenosine receptor stabilizes a specific receptor conformation that promotes its interaction with a G protein. nih.gov This initial PPI then triggers the dissociation of the G protein subunits, which go on to interact with other effector proteins like adenylyl cyclase. mdpi.com

Furthermore, downstream kinases activated by these pathways, such as PKA, can phosphorylate target proteins, altering their conformation and their ability to bind to other proteins. This can affect large-scale interaction networks. For instance, kinase-mediated phosphorylation can regulate the assembly and disassembly of protein complexes involved in signal transduction, cell cycle control, and metabolism, demonstrating the far-reaching impact of the initial ligand-receptor binding event on the cellular PPI network. biopharmconsortium.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 9h Purine 9 Ethanamine, 6 Amino Analogs

Systematic Variation of Structural Moieties and Functional Consequences

The biological activity of 9H-Purine-9-ethanamine, 6-amino- analogs can be finely tuned by altering various structural moieties. The purine (B94841) core offers several positions for substitution, notably the C2, N6, and C8 positions, while the 9-ethanamine side chain can also be modified. These modifications influence the compound's electronic properties, hydrophobicity, and steric profile, which in turn dictate its binding affinity and efficacy.

The interaction affinity of 9H-Purine-9-ethanamine, 6-amino- analogs with their biological targets is significantly influenced by the physicochemical properties of the substituents on the purine ring.

Hydrophobicity: The introduction of hydrophobic substituents can enhance binding affinity, likely through increased van der Waals interactions with hydrophobic pockets within the target protein. For instance, in related purine derivatives, increasing the hydrophobicity of substituents at the C2 and N6 positions has been shown to modulate activity. A study on 2,6,9-trisubstituted purine derivatives found that steric and hydrophobic properties were key determinants of their cytotoxic activity nih.gov.

Sterics: The size and shape of substituents play a critical role in determining how a ligand fits into a binding site. Bulky substituents can either enhance binding by occupying a large pocket or diminish it due to steric hindrance. For example, in a series of 2,6,9-trisubstituted purines, it was concluded that bulky systems at the C2 position of the purine ring are not favorable for cytotoxic activity, whereas an arylpiperazinyl system at the C6 position is beneficial nih.gov. This suggests that the steric bulk at different positions of the purine ring has a differential impact on biological activity.

Electronics: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the purine ring system. This, in turn, affects the strength of hydrogen bonds and other electrostatic interactions with the target receptor. For example, the introduction of electron-withdrawing groups on a benzhydryl moiety attached to a purine scaffold was found to increase potency in a series of selective positive inotropes acs.org.

The following interactive data table summarizes the impact of various substituents on the purine core, drawing from studies on related purine analogs.

PositionSubstituentProperty ChangeEffect on Affinity
C2Alkynyl chainsIncreased hydrophobicity and altered stericsGenerally leads to good affinity, with some selectivity for A2A adenosine (B11128) receptors researchgate.net.
C2Bulky groupsIncreased steric bulkGenerally unfavorable for cytotoxic activity in some purine series nih.gov.
N6ArylpiperazinylIncreased bulk and hydrophobicityBeneficial for cytotoxic activity in some purine series nih.gov.
N6Cycloalkyl groupsIncreased hydrophobicity and steric bulkCan enhance affinity for A1 adenosine receptors nih.gov.
C8Alkynyl chainsIncreased hydrophobicity and altered stericsCan improve affinity for A3 adenosine receptors researchgate.net.

The position of a substituent on the purine ring is a critical determinant of biological recognition and activity. Shifting a functional group from one position to another can dramatically alter the compound's interaction with its target, often leading to changes in selectivity and efficacy.

For instance, in studies of 9-ethyladenine (B1664709) derivatives, it was observed that 2-alkynyl substituted compounds displayed good affinity and slight selectivity for the human A2A adenosine receptor. In contrast, the corresponding 8-alkynyl derivatives showed lower affinity for A1, A2A, and A2B receptors but improved affinity and selectivity for the A3 receptor researchgate.net. This highlights how positional isomerism between the C2 and C8 positions can be exploited to achieve receptor subtype selectivity.

Furthermore, research on purine-scaffold Hsp90 inhibitors revealed that shifting an aryl substituent from the C8 to the N9 position resulted in inactive compounds, suggesting a strict positional requirement for maintaining activity nih.gov. This underscores the precise geometric arrangement necessary for effective ligand-receptor interactions.

The table below illustrates the influence of positional isomerism on the biological activity of purine analogs.

ScaffoldSubstituent PositionBiological TargetObserved Effect
9-EthyladenineC2-alkynylAdenosine ReceptorsSlight selectivity for A2A receptor researchgate.net.
9-EthyladenineC8-alkynylAdenosine ReceptorsImproved selectivity for A3 receptor researchgate.net.
Purine-scaffoldN9-arylHsp90Inactive compound nih.gov.
Purine-scaffoldC8-arylHsp90Active inhibitor nih.gov.

Stereochemical Determinants of Molecular Efficacy and Selectivity

Stereochemistry plays a pivotal role in the efficacy and selectivity of 9H-Purine-9-ethanamine, 6-amino- analogs, particularly when chiral centers are present in the substituents. The three-dimensional arrangement of atoms can significantly impact how a molecule interacts with the chiral environment of a biological target.

In a study of N6-substituted adenosine derivatives, stereoselectivity of binding was observed at the rat A3 adenosine receptor for N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer nih.gov. This demonstrates that even a subtle change in the spatial orientation of a substituent can have a profound effect on receptor recognition. The affinity and efficacy of N6-arylethyl adenosines were found to be highly dependent on stereochemistry, steric bulk, and ring constraints nih.gov.

These findings suggest that for analogs of 9H-Purine-9-ethanamine, 6-amino- bearing chiral substituents, one enantiomer is likely to exhibit significantly higher affinity and/or efficacy than the other. This stereochemical preference arises from the specific interactions, such as hydrogen bonding and hydrophobic contacts, that can only be optimally formed by one stereoisomer within the chiral binding pocket of the receptor.

Development of Predictive SAR/SMR Models

To rationalize the vast amount of SAR data and to guide the design of new, more potent and selective analogs, computational methods are increasingly employed to develop predictive SAR and SMR models. These models aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity.

For a series of 2,6,9-trisubstituted purine derivatives, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed to analyze their cytotoxic effects. The model revealed that steric properties had a more significant contribution to the cytotoxicity of the compounds than electronic properties (70% versus 30%, respectively) nih.goveurekaselect.com. This model provided valuable insights, such as the favorability of an arylpiperazinyl system at the C6 position and the detrimental effect of bulky groups at the C2 position for anticancer activity nih.goveurekaselect.com.

Such predictive models are invaluable tools in medicinal chemistry. They can be used to:

Predict the biological activity of virtual compounds before their synthesis, thus saving time and resources.

Identify the key structural features that are most important for activity.

Provide a deeper understanding of the ligand-receptor interactions at a molecular level.

The development of robust and validated QSAR models for 9H-Purine-9-ethanamine, 6-amino- analogs would undoubtedly accelerate the discovery of new therapeutic agents based on this scaffold.

Computational and Theoretical Investigations of 9h Purine 9 Ethanamine, 6 Amino Systems

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9H-Purine-9-ethanamine, 6-amino-, molecular docking studies would be instrumental in identifying potential protein targets and elucidating its binding modes.

Hypothetical Docking Study Workflow:

Target Selection: Based on the structural similarity of 9H-Purine-9-ethanamine, 6-amino- to adenine (B156593), potential protein targets could include kinases, G-protein-coupled receptors (GPCRs), and other ATP-binding proteins.

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of 9H-Purine-9-ethanamine, 6-amino- would be built and optimized using molecular modeling software.

Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) would be used to systematically sample a large number of orientations and conformations of the ligand within the binding site of the protein.

Scoring and Analysis: The different poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For instance, in studies of other 2,6,9-trisubstituted purine (B94841) derivatives, molecular docking has been used to predict their binding to protein kinases, which are often implicated in cancer. These studies have revealed that substitutions at the C2, C6, and N9 positions of the purine ring significantly influence the binding affinity and selectivity. A similar approach for 9H-Purine-9-ethanamine, 6-amino- would provide valuable hypotheses about its potential biological activity.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For 9H-Purine-9-ethanamine, 6-amino-, MD simulations could be used to explore its conformational flexibility and its interactions with solvent molecules or a target protein.

Typical MD Simulation Protocol:

System Setup: The initial system would be prepared, for example, by placing the ligand-protein complex from a docking study into a box of water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system's energy would be minimized to remove any steric clashes. This would be followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values.

Production Run: A long simulation (typically nanoseconds to microseconds) would be run to generate a trajectory of the system's atomic positions over time.

Trajectory Analysis: The trajectory would be analyzed to study various properties, such as the stability of the binding pose, the flexibility of different parts of the molecule, and the network of hydrogen bonds.

Studies on related systems, such as the adenine-thymine base pair, have utilized MD simulations to investigate the influence of water molecules and methylation on their structure and stability. These simulations have shown that the presence of water can favor stacked structures over planar hydrogen-bonded ones. For 9H-Purine-9-ethanamine, 6-amino-, MD simulations could reveal how the ethylamine (B1201723) substituent at the N9 position affects its conformational preferences and interactions with its environment.

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules from first principles. These calculations can provide insights into properties that are difficult to measure experimentally.

Applications of Quantum Chemistry:

Geometric Optimization: To determine the most stable three-dimensional structure of 9H-Purine-9-ethanamine, 6-amino-.

Electronic Properties: To calculate properties like the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding reactivity.

Spectroscopic Properties: To predict spectroscopic data such as NMR chemical shifts and vibrational frequencies, which can aid in experimental characterization.

Reaction Mechanisms: To model the transition states and energy barriers of chemical reactions involving the compound.

In a study on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives, DFT calculations were used to investigate the stability of different tautomers and to conclude that electron-donating substituents at the C6 position are beneficial for the synthesis and stability of the final products. Similar calculations for 9H-Purine-9-ethanamine, 6-amino- would provide a fundamental understanding of its intrinsic chemical properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

Building a QSAR/QSPR Model:

Dataset Collection: A dataset of structurally related compounds with measured biological activity or properties would be compiled.

Descriptor Calculation: For each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the activity or property.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds found that steric properties had a greater influence on cytotoxicity than electronic properties. The models indicated that an arylpiperazinyl system at position 6 of the purine ring was beneficial for activity, while bulky groups at position C-2 were not. If a series of analogs of 9H-Purine-9-ethanamine, 6-amino- were synthesized and tested, QSAR modeling could be a powerful tool for optimizing its structure to enhance a desired activity.

Cheminformatics Approaches for Analog Prioritization

Cheminformatics involves the use of computational methods to analyze large chemical datasets. It can be a valuable tool for prioritizing which analogs of a lead compound, such as 9H-Purine-9-ethanamine, 6-amino-, should be synthesized and tested.

Cheminformatics Strategies:

Similarity Searching: Identifying commercially available or synthetically accessible compounds that are structurally similar to 9H-Purine-9-ethanamine, 6-amino-.

Virtual Screening: Using computational models, such as docking or QSAR models, to screen large virtual libraries of compounds and prioritize those with the highest predicted activity.

Scaffold Hopping: Identifying novel chemical scaffolds that could mimic the key interactions of 9H-Purine-9-ethanamine, 6-amino- with its target but have different core structures.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogs to filter out those with unfavorable profiles early in the drug discovery process.

By employing these cheminformatics approaches, researchers could efficiently explore the chemical space around 9H-Purine-9-ethanamine, 6-amino- to identify new and potentially improved analogs for further investigation.

Future Research Directions and Unexplored Avenues for 9h Purine 9 Ethanamine, 6 Amino Research

Identification of Novel Biological Targets for Purine-Based Scaffolds

The purine (B94841) structure is a cornerstone of numerous biological processes, making its derivatives prime candidates for interacting with a wide array of biological targets. nih.govnumberanalytics.com Purine metabolism, which includes the de novo synthesis and salvage pathways, involves a host of enzymes that are essential for cell growth, proliferation, and energy metabolism. wikipedia.orgnih.gov Consequently, these pathways present a rich landscape for the identification of novel therapeutic targets.

Future research should focus on screening 9H-Purine-9-ethanamine, 6-amino- and its analogs against families of proteins known to interact with purines. A primary area of interest is the family of purinergic receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) that modulate numerous physiological processes and are attractive targets for various clinical disorders. nih.govmdpi.com Studies on other 2-aryladenine derivatives have shown that modifications on the purine scaffold can lead to potent and selective antagonists for these receptors. mdpi.com

Furthermore, enzymes within the purine metabolic pathways are critical targets. For instance, adenosine (B11128) deaminase and hypoxanthine-guanine phosphoribosyltransferase are key enzymes whose dysfunction can lead to severe immunodeficiency and Lesch-Nyhan syndrome, respectively. wikipedia.org An increase in the activity of enzymes like IMP dehydrogenase has been linked to different types of cancer. wikipedia.org Systematic screening of purine derivatives, including 9H-Purine-9-ethanamine, 6-amino-, could identify novel inhibitors or modulators for these and other metabolic enzymes. Some substituted purine derivatives have already demonstrated promising antifungal and antitumor activities in preclinical studies. nih.govresearchgate.net

Table 1: Potential Biological Targets for Purine-Based Compounds

Target Class Specific Examples Associated Diseases/Processes
Purinergic Receptors Adenosine Receptors (A1, A2A, A2B, A3) Neurological, immunological, and cardiovascular disorders nih.govmdpi.com
Metabolic Enzymes Adenosine Deaminase, IMP Dehydrogenase Immunodeficiency, Cancer wikipedia.org
Kinases Various Cancer, CNS diseases pharmaffiliates.com

Integration of AI/Machine Learning in Rational Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, from target identification to lead optimization. arxiv.orgnih.gov These computational tools are particularly well-suited for exploring the vast chemical space of purine derivatives and accelerating the design of new therapeutic agents. arxiv.orgresearchgate.net

Moreover, AI can significantly improve virtual screening processes to identify potential hits from large chemical libraries. arxiv.org Generative AI models can even design novel purine-based scaffolds de novo, optimized for specific properties such as target affinity, solubility, and reduced toxicity. nih.govresearchgate.net By analyzing complex multi-omics data, AI can also help identify novel biological targets associated with diseases like cancer, for which new purine-based inhibitors could be developed. mdpi.com The application of these AI/ML techniques to the 9H-Purine-9-ethanamine, 6-amino- scaffold could rapidly advance its development from a chemical entity to a validated lead compound.

Exploration of Supramolecular Interactions and Self-Assembly

The purine core of 9H-Purine-9-ethanamine, 6-amino- is rich in hydrogen bond donors and acceptors, making it an ideal candidate for participating in supramolecular chemistry and self-assembly processes. The adenine (B156593) base is well-known for its specific hydrogen bonding with thymine (B56734) in DNA, and this inherent recognition capability can be harnessed to create novel materials and functional systems.

Future research should investigate the ability of 9H-Purine-9-ethanamine, 6-amino- and its derivatives to form ordered structures through self-assembly. This could involve the formation of gels, liquid crystals, or nanofibers with potential applications in biomaterials and drug delivery. The ethanamine side chain provides an additional site for modification to fine-tune these self-assembly properties.

Furthermore, the interaction of these purine derivatives with metal ions could lead to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov Such structures can exhibit interesting catalytic, electronic, or porous properties. The study of the crystal structures of these assemblies, as has been done for purine riboswitches, can provide detailed insights into the specific interactions governing their formation. oup.com Understanding and controlling these supramolecular interactions is a key step toward designing advanced, functional materials based on the purine scaffold.

Interdisciplinary Collaborations and Systems Biology Approaches

The complexity of purine metabolism and its central role in cellular physiology necessitates a holistic, systems-level approach to understand the effects of new purine-based compounds. numberanalytics.com Systems biology, which integrates experimental data from genomics, proteomics, and metabolomics with computational modeling, can provide a comprehensive picture of how a molecule like 9H-Purine-9-ethanamine, 6-amino- impacts cellular networks. nih.gov

Investigating the compound's effect on the entire purine metabolism network—including de novo synthesis, salvage, and catabolism—can reveal off-target effects or identify synergistic opportunities with other therapies. wikipedia.orgnih.gov For example, mapping how the compound alters metabolic flux can provide insights into its mechanism of action and potential biomarkers for its activity.

Such an endeavor requires strong interdisciplinary collaborations between synthetic chemists, molecular biologists, computational scientists, and pharmacologists. mdpi.com Chemists can synthesize novel derivatives, biologists can test their activity in cellular and animal models, and computational biologists can use AI and systems biology models to analyze the resulting data and guide the next round of design and experimentation. nih.govmdpi.com This iterative cycle of design, synthesis, testing, and analysis, driven by interdisciplinary expertise, is the most promising path forward for translating the potential of 9H-Purine-9-ethanamine, 6-amino- into tangible applications.

Q & A

Q. How can researchers optimize synthesis protocols for 9H-Purine-9-ethanamine derivatives?

Methodology:

  • Synthetic Routes : Use nucleophilic substitution or coupling reactions, such as alkylation of purine scaffolds with ethanamine derivatives. For example, describes bromination and thiol substitution steps under nitrogen atmosphere at 80°C to introduce functional groups .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) or preparative HPLC with retention time monitoring (e.g., 8.2–9.5 min for purine derivatives) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of purine to alkylating agent) and reaction time (12–24 hrs) to mitigate byproducts like regioisomers (e.g., 3-substituted vs. 9-substituted purines) .

Q. What are the recommended storage conditions and solubility profiles for 9H-Purine-9-ethanamine in experimental settings?

Methodology:

  • Storage : Store at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). In DMSO stock solutions, aliquot and store at -80°C to minimize freeze-thaw degradation .
  • Solubility :
    • In vitro : Prepare stock solutions in DMSO (5–20 mM) or water (3–4.9 mg/mL). Vortex for 10 min and centrifuge (12,000 rpm, 5 min) to ensure homogeneity .
    • In vivo : Use formulations with co-solvents like PEG-300 or Tween-80 for enhanced bioavailability .

Q. How can researchers characterize the physicochemical properties of 9H-Purine-9-ethanamine?

Methodology:

  • Spectroscopic Analysis :
    • NMR : Assign peaks using ¹H (δ 8.2–8.5 ppm for purine H-8) and ¹³C (δ 152–156 ppm for C-6 amine) .
    • HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ m/z calculated: 175.0858) .
  • Thermodynamic Data : Reference NIST gas chromatography retention indices (Kovats' RI: 1536–1541) for polarity assessment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 9H-Purine-9-ethanamine analogs with enhanced bioactivity?

Methodology:

  • Functional Group Modification : Introduce substituents like mesitylthio (e.g., compound 9w) or isophthalonitrile (e.g., 9s) to alter electron density and steric effects. shows that mesitylthio substitution improves endoplasmic reticulum targeting .
  • Activity Assays : Compare IC₅₀ values in dose-response experiments (e.g., 0.1–100 µM range) using cell-based models. For example, 9s exhibited a 4-fold increase in potency compared to unmodified analogs .

Q. How can researchers resolve contradictory solubility data reported for 9H-Purine-9-ethanamine in DMSO versus aqueous buffers?

Methodology:

  • Solvent Purity : Use anhydrous DMSO (≤0.02% H₂O) to prevent precipitation. Pre-warm solvents to 37°C before mixing .
  • Dynamic Light Scattering (DLS) : Measure particle size (nm) in solution to detect aggregation. Adjust pH (6.5–7.4) or add surfactants (e.g., 0.1% Pluronic F-68) to stabilize colloids .

Q. What strategies are effective in analyzing thermal degradation products of 9H-Purine-9-ethanamine under experimental conditions?

Methodology:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min (degradation onset: ~210°C). Compare to NIST thermochemical data (enthalpy of formation: ΔfH° = 111–118 kJ/mol) .
  • LC-MS/MS : Identify degradation byproducts (e.g., deaminated or oxidized species) using fragmentation patterns (e.g., m/z 158.1 for cleavage at the ethanamine side chain) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting ionization energy (IE) values reported for purine derivatives?

Methodology:

  • Method-Specific Variability : Compare vertical IE (9.52 eV via photoelectron spectroscopy) vs. adiabatic IE (9.7 eV via electron impact). Account for molecular conformation differences during ionization .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate IE values and reconcile experimental discrepancies .

Q. How can batch-to-batch variability in synthetic yields be minimized?

Methodology:

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress (e.g., C-Br bond disappearance at 550 cm⁻¹) .
  • Quality Control : Implement LC-MS purity thresholds (>95%) and discard batches with regioisomer contamination (e.g., 3-substituted byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.